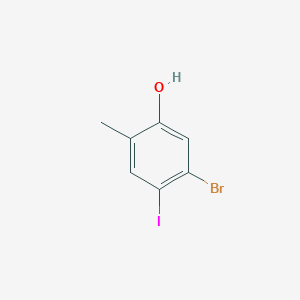
4-(4-Methylbenzyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Methylbenzyl)benzoic acid is an organic compound characterized by a benzene ring substituted with a methyl group and a benzoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Methylbenzyl)benzoic acid typically involves the Friedel-Crafts alkylation reaction. This process includes the reaction of toluene with benzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting product is then oxidized to form the desired benzoic acid derivative.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(4-Methylbenzyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The methyl group can be oxidized to form a carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride (FeCl₃).
Major Products:
Oxidation: 4-(4-Carboxybenzyl)benzoic acid.
Reduction: 4-(4-Methylbenzyl)benzyl alcohol.
Substitution: 4-(4-Bromomethylbenzyl)benzoic acid.
Applications De Recherche Scientifique
4-(4-Methylbenzyl)benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers and as a precursor in the manufacture of dyes and pigments.
Mécanisme D'action
The mechanism by which 4-(4-Methylbenzyl)benzoic acid exerts its effects involves interactions with specific molecular targets. For instance, its anti-inflammatory properties may be attributed to the inhibition of cyclooxygenase enzymes, which play a role in the inflammatory response. The compound’s structure allows it to fit into the active site of these enzymes, blocking their activity and reducing inflammation.
Comparaison Avec Des Composés Similaires
4-Methylbenzoic acid: Lacks the benzyl group, making it less versatile in certain applications.
4-Benzylbenzoic acid: Lacks the methyl group, which can influence its reactivity and properties.
4-(4-Chlorobenzyl)benzoic acid:
Uniqueness: 4-(4-Methylbenzyl)benzoic acid is unique due to the presence of both a methyl group and a benzyl group on the benzene ring. This combination of substituents provides a distinct set of chemical properties and reactivity patterns, making it valuable for specific synthetic and research applications.
Propriétés
Formule moléculaire |
C15H14O2 |
|---|---|
Poids moléculaire |
226.27 g/mol |
Nom IUPAC |
4-[(4-methylphenyl)methyl]benzoic acid |
InChI |
InChI=1S/C15H14O2/c1-11-2-4-12(5-3-11)10-13-6-8-14(9-7-13)15(16)17/h2-9H,10H2,1H3,(H,16,17) |
Clé InChI |
BLGSVNZCZCNUNX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)CC2=CC=C(C=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![benzenesulfonate;tert-butyl 3-[(1R,2S)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate](/img/structure/B12094253.png)



![N-([1-(Difluoromethyl)-1H-benzimidazol-2-yl]methyl)-n-methylamine](/img/structure/B12094277.png)



![2-[(Piperidin-3-ylmethyl)sulfanyl]pyrimidine](/img/structure/B12094291.png)



